molecular formula C15H10N2O3 B4541131 N-(2-oxo-2H-chromen-4-yl)nicotinamide

N-(2-oxo-2H-chromen-4-yl)nicotinamide

Cat. No. B4541131
M. Wt: 266.25 g/mol
InChI Key: UTQPIZZUUMWBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-oxo-2H-chromen-4-yl)nicotinamide and similar compounds often involves multi-step chemical reactions that may include the formation of nicotinamide derivatives through condensation, cyclization, or substitution reactions. For example, Policarpo et al. (2019) describe the design and synthesis of potent and selective inhibitors of Nicotinamide N-methyltransferase (NNMT), highlighting the use of structure-based rational design and the significance of alkynyl linkers in mimicking transition state geometry in enzyme-catalyzed reactions (Policarpo et al., 2019).

Molecular Structure Analysis

The molecular structure of N-(2-oxo-2H-chromen-4-yl)nicotinamide is characterized by the presence of a chromene (benzopyran) ring fused to a nicotinamide group. This arrangement influences the compound's electronic configuration and intermolecular interactions. Crystallographic studies, such as those by Hökelek et al. (2010), provide insights into the complex's geometry, showing how coordination with metals in a crystal structure can reveal the spatial arrangement and bonding patterns of similar compounds (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, and conjugation, which can alter their biological activity and solubility. The interaction with enzymes, such as NNMT, which methylates nicotinamide using S-adenosylmethionine, highlights the compound's role in biological systems and its potential as a substrate or inhibitor of metabolic enzymes (Policarpo et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-oxo-2H-chromen-4-yl)nicotinamide, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can be studied through techniques like X-ray diffraction, as demonstrated in the structural analysis of zinc(II) complexes with nicotinamide (Dziewulska-Kułaczkowska et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(2-oxo-2H-chromen-4-yl)nicotinamide, including reactivity, stability, and interaction with biological molecules, are essential for understanding its mechanism of action and potential therapeutic uses. Studies on the inhibition of NNMT and the interaction with its substrates provide insights into the compound's chemical behavior in biological contexts (van Haren et al., 2016).

properties

IUPAC Name

N-(2-oxochromen-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-8-12(11-5-1-2-6-13(11)20-14)17-15(19)10-4-3-7-16-9-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPIZZUUMWBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-4-yl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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